molecular formula C18H17BrN4O2S B2457186 (Z)-3-allyl-2-(2-(4-nitrophenyl)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide CAS No. 301649-10-5

(Z)-3-allyl-2-(2-(4-nitrophenyl)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide

Cat. No. B2457186
CAS RN: 301649-10-5
M. Wt: 433.32
InChI Key: PVOWUIJBVJDBJA-GQQUDWLYSA-N
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Description

This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and ubiquity . The presence of the nitrophenyl group and the hydrazone linkage suggests that this compound could have potential applications in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an allyl group, a phenyl ring, a hydrazone linkage, and a nitrophenyl group . These functional groups could confer specific chemical properties to the compound.


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of both electron-rich (due to the nitrogen atom) and electron-poor (due to the sulfur atom) sites on the ring . The presence of the nitrophenyl group and the hydrazone linkage could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitrophenyl group and the hydrazone linkage could enhance the compound’s solubility in polar solvents .

Safety And Hazards

While specific safety and hazard data for this compound is not available, compounds containing nitro groups can be potentially explosive and should be handled with care . Additionally, hydrazones can be irritants and should be handled with appropriate personal protective equipment .

Future Directions

Thiazole derivatives, including those with hydrazone linkages, are a focus of ongoing research due to their diverse biological activities. Future research could explore the potential applications of this compound in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

4-nitro-N-[(Z)-(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]aniline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S.BrH/c1-2-12-21-17(14-6-4-3-5-7-14)13-25-18(21)20-19-15-8-10-16(11-9-15)22(23)24;/h2-11,13,19H,1,12H2;1H/b20-18-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOWUIJBVJDBJA-GQQUDWLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=CS/C1=N\NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-allyl-2-(2-(4-nitrophenyl)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide

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